molecular formula C13H10N2O3 B1329733 4'-Nitrobenzanilide CAS No. 3393-96-2

4'-Nitrobenzanilide

Cat. No.: B1329733
CAS No.: 3393-96-2
M. Wt: 242.23 g/mol
InChI Key: GMGQGZYFQSCZCW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4’-Nitrobenzanilide plays a role in biochemical reactions primarily as a substrate for enzymatic hydrolysis. It has been studied in the context of its interactions with serine proteases such as nattokinase, trypsin, and pepsin. It was found that none of these proteases were able to hydrolyze the amide bond in 4’-Nitrobenzanilide . This suggests that the compound’s amide bond exhibits low reactivity towards these enzymes, possibly due to steric hindrance or electronic effects.

Cellular Effects

The effects of 4’-Nitrobenzanilide on various cell types and cellular processes have not been extensively documented. Its structural analogs have been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, compounds with similar structures have been observed to affect the production of reactive oxygen species (ROS), metabolic activity, and gene expression in human foreskin fibroblast (BJ) cells and lung adenocarcinoma (A549) cells . It is plausible that 4’-Nitrobenzanilide may exhibit similar effects, although specific studies are needed to confirm this.

Molecular Mechanism

The molecular mechanism of action of 4’-Nitrobenzanilide involves its interactions at the molecular level, including potential binding interactions with biomolecules. While specific binding interactions have not been detailed, the compound’s inability to be hydrolyzed by certain proteases suggests that it may act as an inhibitor or exhibit low reactivity due to its structural properties

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4’-Nitrobenzanilide over time have not been extensively studied. It is known that the compound’s stability can be influenced by factors such as pH and temperature. For example, 4’-Nitrobenzanilide is stable under neutral conditions but may degrade under acidic or basic conditions

Dosage Effects in Animal Models

The effects of 4’-Nitrobenzanilide at different dosages in animal models have not been well-documented. Studies on similar compounds suggest that dosage can significantly impact the compound’s biological activity and toxicity. High doses may lead to adverse effects, while lower doses may be more tolerable . Specific studies on 4’-Nitrobenzanilide are needed to determine its dosage effects and any potential toxicities.

Metabolic Pathways

The metabolic pathways involving 4’-Nitrobenzanilide have not been fully characterized. It is likely that the compound undergoes metabolic transformations similar to other nitroaromatic compounds, involving reduction of the nitro group and subsequent conjugation reactions . Enzymes such as nitroreductases and conjugating enzymes may play a role in its metabolism, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 4’-Nitrobenzanilide within cells and tissues have not been specifically studied. It is expected that the compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues would depend on factors such as solubility, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of 4’-Nitrobenzanilide has not been explicitly documented. Based on its chemical structure, it may localize to specific cellular compartments such as the cytoplasm or organelles involved in metabolic processes . Post-translational modifications or targeting signals may influence its localization and activity within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Nitrobenzanilide can be synthesized by reacting aniline with p-nitrobenzoic anhydride under acidic conditions. The reaction generates an intermediate N-phenyl-p-nitrobenzoic acid nitrile, which is then hydrolyzed to form 4’-Nitrobenzanilide . The specific preparation method involves:

  • Reacting aniline with p-nitrobenzoic anhydride in the presence of an acid catalyst.
  • Hydrolyzing the intermediate product to obtain 4’-Nitrobenzanilide.

Industrial Production Methods: In industrial settings, the synthesis of 4’-Nitrobenzanilide follows similar reaction pathways but may involve optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4’-Nitrobenzanilide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products:

    Reduction: The major product is 4’-Aminobenzanilide.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

4’-Nitrobenzanilide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other aromatic compounds.

    Biology: It serves as a substrate in enzymatic studies to monitor the activity of proteases.

    Medicine: Research on its derivatives has potential implications in drug development.

    Industry: It is used in the production of dyes and pesticides.

Mechanism of Action

The mechanism of action of 4’-Nitrobenzanilide involves its interaction with specific molecular targets. For instance, in enzymatic studies, it acts as a substrate for proteases, which hydrolyze the amide bond. The hydrolysis rate can be monitored spectroscopically, providing insights into the enzyme’s catalytic activity .

Comparison with Similar Compounds

    4-Nitroacetanilide: Similar in structure but with an acetamide group instead of a benzamide group.

    4-Nitrobenzamide: Contains a nitro group on the benzene ring but lacks the anilide structure.

Uniqueness: 4’-Nitrobenzanilide is unique due to its specific combination of a nitro group and an anilide structure, which imparts distinct chemical reactivity and applications compared to its analogs .

Properties

IUPAC Name

N-(4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)15(17)18/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGQGZYFQSCZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187554
Record name 4'-Nitrobenzanilide
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3393-96-2
Record name N-(4-Nitrophenyl)benzamide
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Record name 4'-Nitrobenzanilide
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Record name 4'-Nitrobenzanilide
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Synthesis routes and methods I

Procedure details

According to the recently released paper in line with the direct manufacture of amide compound formed by the NASH reaction, it is reported that benzamide is reacted with nitrobenzene in the presence of TMA(OH) to isolate N-(4-nitrophenyl)benzamide, a relatively stable intermediate, and then methanol and ammonia are added to the mixture and reacted under a pressure reactor to prepare 4-nitroaniline as a final product, while regenerating benzamide (J. Org. Chem., 1993, 58(24), 6883-8; WO No. 93/24447).
[Compound]
Name
amide
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[Compound]
Name
TMA(OH)
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reactant
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Synthesis routes and methods II

Procedure details

A solution of tetramethylammonium hydroxide dihydrate (TMA(H)·2H2O) (1.8 g, 14.0 mmole), benzamide (1.2 g., 9.9 mmole) and 10 ml of xylene was stirred under nitrogen at 70° C. Thewater and xylene was removed by vacuum distillation at 740 mmHg/70° C. Nitrobenzene (1.2 g., 9.7 mmole) was added dropwise and the solution was stirred for 4 hours under nitrogen after which time an aliquot was removed for HPLC analysis. 4'-Nitrobenzanilide, i.e., N-(4-nitrophenyl)benzamide, was produced in 98% yield based on benzamide. Azoxybenzene was also detected as a minor product in this reaction.
Name
tetramethylammonium hydroxide dihydrate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

This example illustrates the direct coupling of benzamide and nitrobenzene to give 4'-nitrobenzanilide.
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Synthesis routes and methods IV

Procedure details

A mixture of 4-nitroaniline (4-7) (10.0 g, 72 mmol) and anhydrous potassium carbonate (20 g, 1.44 mmol) in anhydrous THF (240 mL) and benzoyl chloride (9.1 mL, 78 mmol) was stirred at RT overnight. The resultant solution was poured into 10% aq. HCl (200 mL) and cooled to 0° C. The yellow solid precipitated was filtered, washed successively with water (200 mL) and hexane (200 mL). Further drying under vacuum overnight provided the required 4-nitro-N-benzoylaniline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of tetramethylammonium hydroxide dihydrate (TMA(H)·2H2O) (1.8 g, 14.0 mmole), benzamide (1.2 g., 9.9 mmole) and 10 ml of xylene was stirred under nitrogen at 70° C. The water and xylene was removed by vacuum distillation at 740 mmHg/70° C. Nitrobenzene (1.2 g., 9.7 mmole) was added dropwise and the solution was stirred for 4 hours under nitrogen after which time an aliquot was removed for HPLC analysis. 4'-Nitrobenzanilide was produced in 25% yield based on benzamide. Azoxybenzene was generated in 8% yield in this reaction.
Name
tetramethylammonium hydroxide dihydrate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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